

In-Depth Technical Guide: 1,12-Dodecanediol Dimethacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,12-Dodecanediol dimethacrylate*

Cat. No.: B049216

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol dimethacrylate (DDDMA) is a long-chain aliphatic dimethacrylate monomer that serves as a crucial building block in the synthesis of crosslinked polymers. Its molecular structure, featuring a flexible twelve-carbon backbone and two terminal methacrylate groups, imparts unique properties to the resulting polymeric materials. This guide provides a comprehensive overview of the molecular and physical properties of DDDMA, detailed experimental protocols for its synthesis and polymerization, and its applications, particularly in the biomedical and dental fields.

Core Properties and Data

1,12-Dodecanediol dimethacrylate is a low-viscosity, hydrophobic monomer that readily undergoes free-radical polymerization.^[1] These characteristics make it an attractive component in the formulation of various polymeric materials where flexibility, low shrinkage, and hydrophobicity are desired.

Quantitative Data Summary

The following table summarizes the key quantitative data for **1,12-Dodecanediol dimethacrylate**.

Property	Value	Reference
Molecular Weight	338.48 g/mol	[2]
Molecular Formula	C ₂₀ H ₃₄ O ₄	[2]
CAS Number	72829-09-5	[2]
Appearance	Colorless to Light Yellow Liquid	
Purity	>93.0% (GC)	
Storage Temperature	Room Temperature (Cool, Dark Place <15°C Recommended)	
Solubility	Soluble in Methanol	

Experimental Protocols

Synthesis of 1,12-Dodecanediol Dimethacrylate

A common method for the synthesis of **1,12-Dodecanediol dimethacrylate** is through the esterification of 1,12-dodecanediol with methacrylic acid. While a specific, detailed protocol for this exact reaction is not readily available in the searched literature, a general procedure for the synthesis of (meth)acrylic acid esters can be adapted. This typically involves reacting the alcohol with (meth)acrylic acid in the presence of a strong acid catalyst and a polymerization inhibitor, often under reduced pressure to remove the water byproduct and drive the reaction to completion.

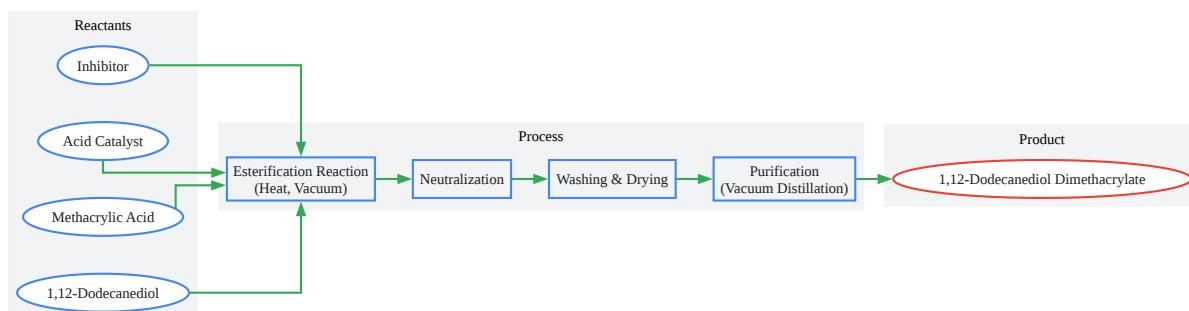
General Esterification Procedure:

- Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a thermometer, a reflux condenser with a Dean-Stark trap, and a connection to a vacuum pump.
- Charging the Reactor: 1,12-dodecanediol, a slight excess of methacrylic acid (e.g., 2.2 equivalents), a suitable acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone) are added to the flask. A solvent that forms an azeotrope with water, such as toluene, is also added.

- Reaction: The mixture is heated with stirring. The water formed during the esterification is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected.
- Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled. The catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., magnesium sulfate).
- Purification: The solvent is removed under reduced pressure. The resulting crude **1,12-dodecanediol dimethacrylate** can be further purified by vacuum distillation or column chromatography to achieve high purity.

Preparation of a Dental Composite Resin Containing DDDMA

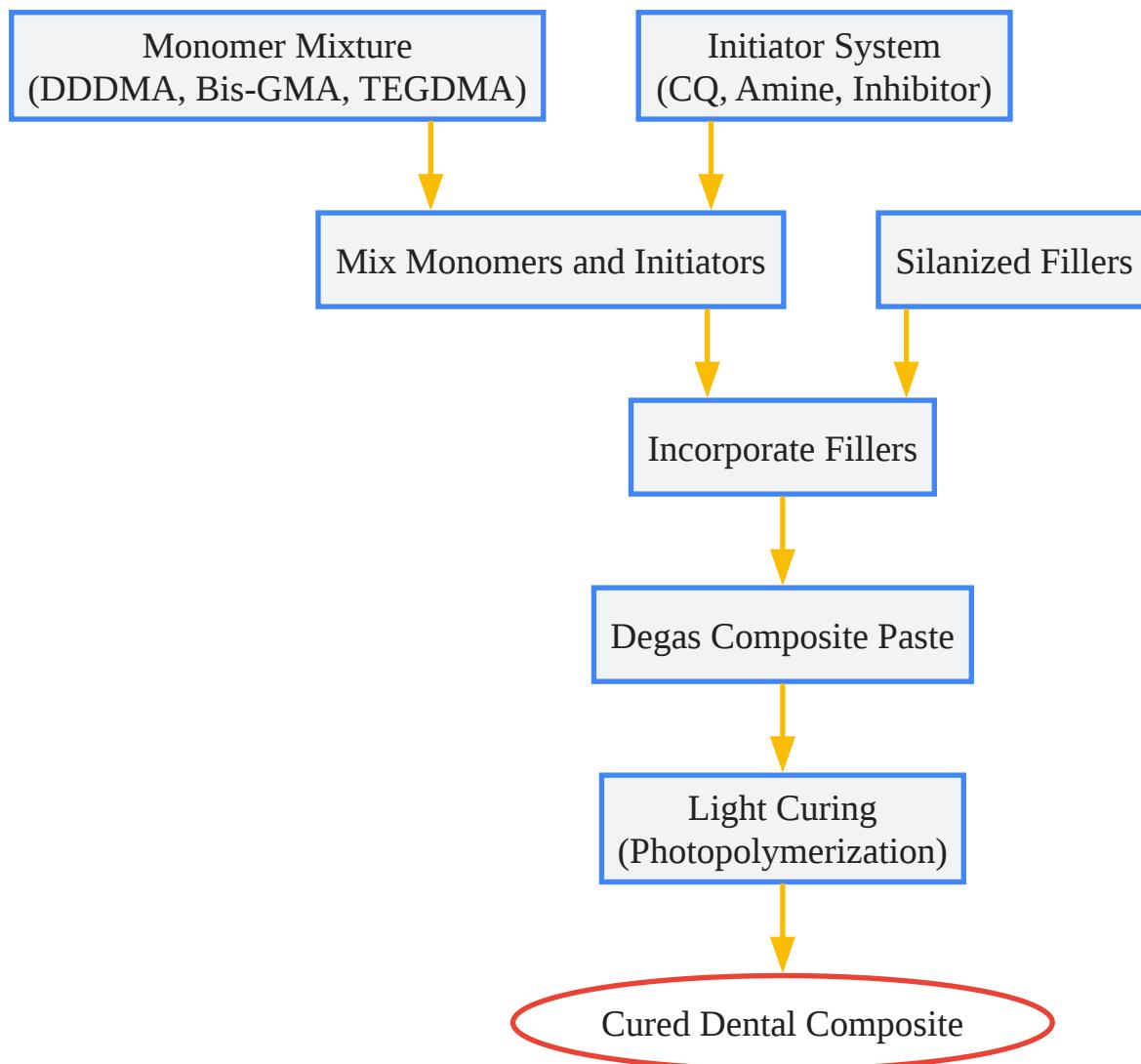
1,12-Dodecanediol dimethacrylate is frequently used as a comonomer in dental resin composites to improve properties such as flexibility and reduce polymerization shrinkage.


Example Protocol for Dental Composite Preparation:

- Monomer Mixture Preparation: A resin matrix is prepared by mixing **1,12-dodecanediol dimethacrylate** with other dimethacrylate monomers, such as bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). The ratios of the monomers are adjusted to achieve the desired viscosity and final properties.
- Initiator System Addition: A photoinitiator system, typically consisting of camphorquinone (CQ) and an amine co-initiator like ethyl 4-(dimethylamino)benzoate (EDMAB), is added to the monomer mixture. A polymerization inhibitor, such as butylated hydroxytoluene (BHT), is also included to ensure storage stability.
- Filler Incorporation: Silanized inorganic fillers (e.g., silica, glass) are gradually added to the resin mixture and thoroughly mixed to achieve a homogeneous paste. The filler loading is typically high to enhance mechanical properties and reduce polymerization shrinkage.
- Degassing: The composite paste is degassed under vacuum to remove any entrapped air bubbles, which could compromise the mechanical strength of the final restoration.

- Photopolymerization: The dental composite paste is placed in a mold and light-cured using a dental curing light (typically a blue light with a wavelength around 470 nm) for a specified duration (e.g., 20-40 seconds). The light activates the photoinitiator, initiating the free-radical polymerization and crosslinking of the methacrylate monomers.

Visualizations


Synthesis of 1,12-Dodecanediol Dimethacrylate Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,12-Dodecanediol dimethacrylate**.

Dental Composite Preparation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a dental composite with DDDMA.

Applications in Research and Drug Development

The unique properties of polymers derived from **1,12-dodecanediol dimethacrylate** make them valuable in various research and development areas:

- **Dental Materials:** As demonstrated, DDDMA is a key component in dental composites, contributing to lower polymerization shrinkage and improved fracture toughness. Its hydrophobic nature can also reduce water sorption of the final restoration, potentially increasing its longevity.

- **Biomaterials and Tissue Engineering:** The flexibility and biocompatibility of DDDMA-based polymers make them suitable for creating scaffolds for tissue engineering. The long, flexible dodecanediol chain can influence the mechanical properties of the scaffold to better match those of native tissues.
- **Drug Delivery:** Crosslinked polymers formulated with DDDMA can be engineered to create hydrogels or nanoparticles for controlled drug release. The hydrophobic nature of DDDMA can be utilized to encapsulate and control the release of hydrophobic drugs. The crosslinking density, which can be controlled by the concentration of DDDMA, will influence the diffusion rate of the entrapped drug.

Conclusion

1,12-Dodecanediol dimethacrylate is a versatile monomer with significant potential in the development of advanced polymeric materials. Its long aliphatic chain provides flexibility and hydrophobicity, while the terminal methacrylate groups allow for the formation of durable, crosslinked networks. For researchers and professionals in materials science, dentistry, and drug development, understanding the properties and polymerization behavior of DDDMA is key to designing next-generation materials with tailored functionalities. The provided protocols and data serve as a foundational guide for the synthesis and application of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. 1,12-DODECANEDIOL DIMETHACRYLATE | 72829-09-5 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1,12-Dodecanediol Dimethacrylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049216#molecular-weight-of-1-12-dodecanediol-dimethacrylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com